molecular formula C20H14N2O2S B15284415 (5E)-2-anilino-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Katalognummer: B15284415
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: FECLMXXIAKYNPH-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core structure

Vorbereitungsmethoden

The synthesis of 5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 5-phenyl-2-furaldehyde with 2-(phenylimino)-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles such as amines or thiols can replace the imine group, forming new derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities, making it a promising candidate for developing new therapeutic agents.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it possesses anti-inflammatory and antioxidant properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

  • 5-[(5-nitro-2-methoxyphenyl)-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one
  • 5-[(5-nitro-2,4-dimethylphenyl)-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one
  • 5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of the phenyl and furyl groups in 5-[(5-phenyl-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one contributes to its distinct properties and potential as a versatile compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C20H14N2O2S

Molekulargewicht

346.4 g/mol

IUPAC-Name

(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H14N2O2S/c23-19-18(25-20(22-19)21-15-9-5-2-6-10-15)13-16-11-12-17(24-16)14-7-3-1-4-8-14/h1-13H,(H,21,22,23)/b18-13+

InChI-Schlüssel

FECLMXXIAKYNPH-QGOAFFKASA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4)S3

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.